N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
説明
特性
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c1-20(2)26(23,24)21-11-7-15(8-12-21)14-19-17(22)18(9-3-4-10-18)16-6-5-13-25-16/h5-6,13,15H,3-4,7-12,14H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVMXVMBONJYIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a dimethylsulfamoyl group and a thiophenyl moiety attached to a cyclopentanecarboxamide. The structural formula can be represented as follows:
This unique structure suggests multiple potential interactions with biological targets due to the presence of both the piperidine and thiophene groups, which may enhance lipophilicity and receptor affinity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in inflammatory pathways. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) could influence various signaling pathways, potentially leading to anti-inflammatory effects.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, similar to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, exhibit significant antimicrobial activity. A study evaluated several sulfonamide-containing compounds for their ability to inhibit bacterial growth, showing promising results against various strains.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been supported by structure-activity relationship studies. Compounds with similar structures have demonstrated the ability to inhibit COX-2, a key enzyme in the inflammatory pathway. A notable study highlighted that modifications to the piperidine moiety can significantly enhance COX-2 selectivity.
Case Studies
類似化合物との比較
Structural Analogues and Pharmacological Relevance
The compound shares a piperidine carboxamide backbone with fentanyl derivatives but diverges in substituents. Key comparisons include:
Table 1: Structural and Functional Comparison
Metabolic and Stability Profiles
- Target Compound: The N,N-dimethylsulfamoyl group may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-sulfonylated analogs. Similar sulfonamide-containing compounds exhibit prolonged plasma retention .
- Cyclopropylfentanyl : Rapid metabolism via N-dealkylation and hydroxylation, contributing to short duration of action but high acute toxicity .
- Compound 17 : Demonstrated 78% synthetic yield and moderate stability in liver microsomes, suggesting intermediate metabolic clearance .
Receptor Binding and Selectivity
- Thiophene vs.
- Dimethylsulfamoyl Modification : This polar group may hinder blood-brain barrier penetration, reducing CNS side effects compared to carfentanil or cyclopropylfentanyl .
Q & A
Q. How does this compound compare structurally and functionally to N1-phenyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide?
- Structural differences : The oxalamide linker vs. carboxamide alters hydrogen-bonding capacity and conformational flexibility .
- Biological implications : Oxalamide derivatives show enhanced solubility (LogP reduced by ~0.5) but lower blood-brain barrier penetration in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
